2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide features a thieno[3,2-d]pyrimidine core, a sulfanyl linker, and an acetamide group substituted with a 2-methoxy-5-methylphenyl moiety. This structure combines a heterocyclic scaffold with a sulfanyl-acetamide side chain, which is common in kinase inhibitors and antimicrobial agents. The benzyl group at position 3 and the methoxy-methylphenyl group at the acetamide terminus are critical for modulating solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-8-9-19(29-2)18(12-15)24-20(27)14-31-23-25-17-10-11-30-21(17)22(28)26(23)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFWLNJNTHBCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
In terms of cellular effects, 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide may influence cell function in several ways. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core .
- A sulfanyl group .
- An N-(2-methoxy-5-methylphenyl)acetamide substituent .
The molecular formula is with a molecular weight of 467.6 g/mol . The unique combination of functional groups enhances its potential for various biological interactions.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives, including the compound , exhibit significant anticancer properties. These compounds are known to inhibit critical enzymes involved in cancer cell proliferation. Key findings include:
- Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair in cancer cells .
- Case Studies : In vitro studies have demonstrated that similar compounds can effectively reduce the viability of various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | 0.5 | Leukemia |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | 1.0 | Solid Tumors |
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. The presence of the thienopyrimidine ring is critical for its efficacy against various pathogens:
- Mechanism of Action : The compound targets bacterial enzymes involved in cell wall synthesis and DNA replication .
- In Vitro Studies : Compounds similar to this have been tested against both Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be linked to their structural features. Modifications on the aromatic rings or the acetamide group can lead to variations in potency and selectivity:
- Sulfanyl Group : Enhances interaction with biological targets.
- Aromatic Substituents : Influence solubility and permeability across cellular membranes.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies have indicated that most thieno[3,2-d]pyrimidine derivatives exhibit low toxicity at therapeutic doses:
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development. Research has focused on its potential as:
- Antimicrobial Agent: Studies have shown that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting that this compound may exhibit similar activity .
Anticancer Properties
Several derivatives of thienopyrimidine have demonstrated anticancer effects by targeting specific pathways involved in cancer cell proliferation. The compound's structure allows for interaction with various molecular targets, potentially leading to the development of new anticancer therapies. A study highlighted the efficacy of thienopyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression. Research indicates that modifications of the thienopyrimidine core can enhance selectivity and potency against specific enzymes .
Case Study 1: Antimicrobial Activity
In a controlled study, a series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer potential of thienopyrimidine derivatives in human cancer cell lines. The study found that certain modifications led to significant apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Data Summary Table
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table compares the target compound with structurally related analogues from literature:
<sup>*</sup>logP values estimated using ChemDraw software.
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core () offers planar rigidity, enhancing π-π stacking with biological targets. Triazolo-pyrimidine derivatives () replace the thiophene ring with a triazole, increasing hydrogen-bonding capacity but reducing lipophilicity .
Substituent Effects: Benzyl vs. Allyl/4-Methoxyphenyl: The benzyl group in the target compound improves hydrophobic interactions compared to the allyl group in ’s compound. 2-Methoxy-5-methylphenyl vs. Simpler Phenyl Groups: The methoxy and methyl groups in the target’s acetamide moiety enhance solubility (via methoxy’s polarity) and steric bulk, which may reduce off-target interactions compared to unsubstituted phenyl groups .
Sulfanyl Linker: The sulfanyl (-S-) bridge in all compounds facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymes. Its positioning relative to the core heterocycle influences binding orientation .
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, insights from analogues suggest:
- Kinase Inhibition Potential: Thieno-pyrimidine derivatives are known to inhibit tyrosine kinases. The benzyl and methoxy-methylphenyl groups may target hydrophobic pockets in kinases like EGFR or VEGFR .
- Antimicrobial Activity : Sulfanyl-acetamide compounds (e.g., ) exhibit broad-spectrum antimicrobial effects. The target’s methoxy group could improve membrane penetration .
- Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to methyl or halogen substituents, extending half-life .
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetic profiles?
- Methodological Answer :
- Rodent models : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis.
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to track -labeled compound accumulation .
Advanced Analytical Techniques
Q. How can cryo-EM complement X-ray data for studying flexible regions?
Q. What metabolomics approaches identify major Phase I/II metabolites?
- Methodological Answer :
- High-resolution LC-MS : Use Q-TOF instruments (e.g., Agilent 6545) with data-dependent acquisition (DDA) to fragment ions (m/z 100–1000).
- Enzymatic incubation : Incubate with human liver microsomes (HLMs) and UDPGA/NADPH cofactors to profile glucuronidation/oxidation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
